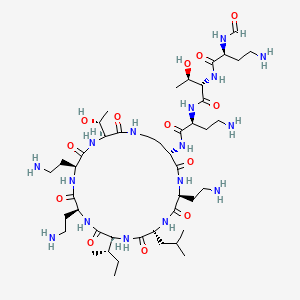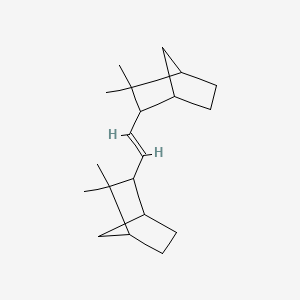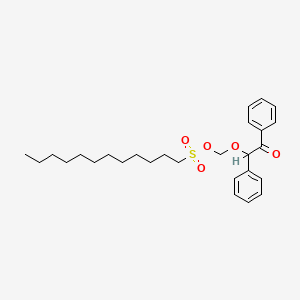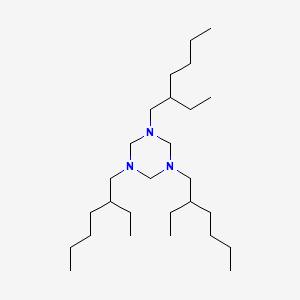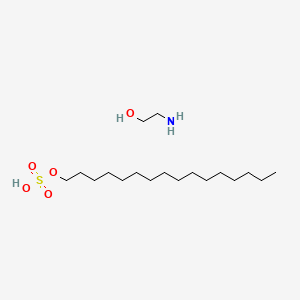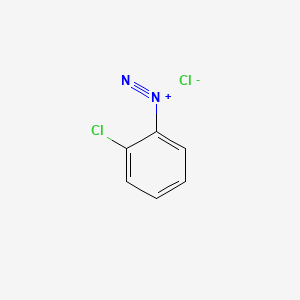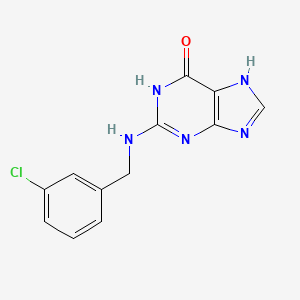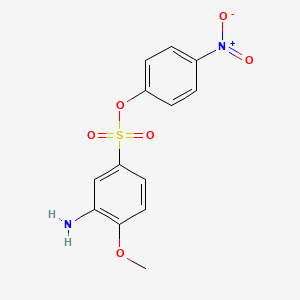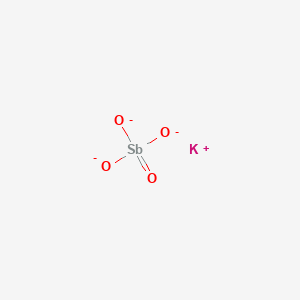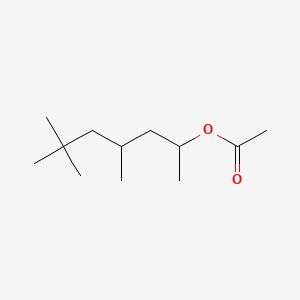
Cytidylyl-(5'.3')-cytidylyl-(5'.3')-guanosine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cytidylyl-(5’->3’)-cytidylyl-(5’->3’)-guanosine is a synthetic oligonucleotide composed of two cytidine monophosphate units linked to a guanosine monophosphate unit. This compound is part of the broader class of nucleotides, which are the building blocks of nucleic acids like DNA and RNA. The unique sequence and structure of this compound make it a subject of interest in various scientific research fields, including molecular biology and biochemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of cytidylyl-(5’->3’)-cytidylyl-(5’->3’)-guanosine typically involves the stepwise addition of nucleotide units. The process begins with the protection of the hydroxyl groups on the ribose sugars to prevent unwanted reactions. The cytidine monophosphate units are then activated using a coupling reagent, such as carbodiimide, to facilitate the formation of the phosphodiester bond. The guanosine monophosphate unit is subsequently added under similar conditions. Deprotection of the hydroxyl groups completes the synthesis.
Industrial Production Methods
Industrial production of cytidylyl-(5’->3’)-cytidylyl-(5’->3’)-guanosine follows a similar synthetic route but on a larger scale. Automated synthesizers are often used to increase efficiency and yield. The process involves the sequential addition of protected nucleotide units, followed by deprotection and purification steps. High-performance liquid chromatography (HPLC) is commonly employed to purify the final product.
化学反应分析
Types of Reactions
Cytidylyl-(5’->3’)-cytidylyl-(5’->3’)-guanosine can undergo various chemical reactions, including:
Hydrolysis: Breaking down the compound into its constituent nucleotides in the presence of water.
Oxidation: Oxidative cleavage of the phosphodiester bonds.
Substitution: Replacement of functional groups on the nucleotide units.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution: Involves nucleophilic reagents like ammonia or amines under mild conditions.
Major Products Formed
Hydrolysis: Yields individual cytidine monophosphate and guanosine monophosphate units.
Oxidation: Produces oxidized nucleotide derivatives.
Substitution: Results in modified nucleotides with new functional groups.
科学研究应用
Cytidylyl-(5’->3’)-cytidylyl-(5’->3’)-guanosine has several applications in scientific research:
Molecular Biology: Used as a model compound to study nucleotide interactions and RNA synthesis.
Biochemistry: Employed in enzyme assays to investigate the activity of nucleases and polymerases.
Medicine: Explored for its potential in therapeutic applications, such as antiviral and anticancer agents.
Industry: Utilized in the development of nucleotide-based sensors and diagnostic tools.
作用机制
The mechanism of action of cytidylyl-(5’->3’)-cytidylyl-(5’->3’)-guanosine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to nucleic acid-binding proteins, influencing their activity and function. In therapeutic applications, it may inhibit viral replication or induce apoptosis in cancer cells by interfering with nucleic acid synthesis and repair pathways.
相似化合物的比较
Similar Compounds
Cytidylyl-(5’->3’)-cytidylyl-(5’->3’)-cytidine: Another synthetic oligonucleotide with a similar structure but different nucleotide sequence.
Adenylyl-(5’->3’)-cytidylyl-(5’->3’)-guanosine: Contains an adenine nucleotide instead of one of the cytidine units.
Uridylyl-(5’->3’)-cytidylyl-(5’->3’)-guanosine: Contains a uridine nucleotide instead of one of the cytidine units.
Uniqueness
Cytidylyl-(5’->3’)-cytidylyl-(5’->3’)-guanosine is unique due to its specific nucleotide sequence, which imparts distinct biochemical properties and interactions. Its ability to form stable complexes with nucleic acid-binding proteins and its potential therapeutic applications set it apart from other similar compounds.
属性
CAS 编号 |
3184-24-5 |
|---|---|
分子式 |
C28H37N11O19P2 |
分子量 |
893.6 g/mol |
IUPAC 名称 |
[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3-[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-4-hydroxyoxolan-2-yl]methyl hydrogen phosphate |
InChI |
InChI=1S/C28H37N11O19P2/c29-12-1-3-37(27(46)33-12)23-16(42)15(41)10(55-23)6-52-59(48,49)58-20-11(56-24(18(20)44)38-4-2-13(30)34-28(38)47)7-53-60(50,51)57-19-9(5-40)54-25(17(19)43)39-8-32-14-21(39)35-26(31)36-22(14)45/h1-4,8-11,15-20,23-25,40-44H,5-7H2,(H,48,49)(H,50,51)(H2,29,33,46)(H2,30,34,47)(H3,31,35,36,45)/t9-,10-,11-,15-,16-,17-,18-,19-,20-,23-,24-,25-/m1/s1 |
InChI 键 |
BZHRBNJZNVJZEA-BCUIJLJYSA-N |
手性 SMILES |
C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)(O)O[C@@H]3[C@H](O[C@H]([C@@H]3O)N4C=CC(=NC4=O)N)COP(=O)(O)O[C@@H]5[C@H](O[C@H]([C@@H]5O)N6C=NC7=C6N=C(NC7=O)N)CO)O)O |
规范 SMILES |
C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)(O)OC3C(OC(C3O)N4C=CC(=NC4=O)N)COP(=O)(O)OC5C(OC(C5O)N6C=NC7=C6N=C(NC7=O)N)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


